molecular formula C5H12N2O2 B3231404 methyl N-(2-aminoethyl)-N-methylcarbamate CAS No. 13213-68-8

methyl N-(2-aminoethyl)-N-methylcarbamate

Cat. No.: B3231404
CAS No.: 13213-68-8
M. Wt: 132.16
InChI Key: UKBBYDKNMUGVKA-UHFFFAOYSA-N
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Description

Methyl N-(2-aminoethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-aminoethyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with N-methyl-2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3NCO+HOCH2CH2NHCH3CH3N(CH2CH2NHCH3)COOCH3\text{CH}_3\text{NCO} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{CH}_3\text{N}(\text{CH}_2\text{CH}_2\text{NHCH}_3)\text{COOCH}_3 CH3​NCO+HOCH2​CH2​NHCH3​→CH3​N(CH2​CH2​NHCH3​)COOCH3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-aminoethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl N-(2-aminoethyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of methyl N-(2-aminoethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methylcarbamate: A simpler carbamate with similar chemical properties.

    Ethyl N-(2-aminoethyl)-N-methylcarbamate: An ethyl derivative with comparable reactivity.

    N-methylcarbamate: Another related compound with a different substitution pattern.

Uniqueness

Methyl N-(2-aminoethyl)-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl N-(2-aminoethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(4-3-6)5(8)9-2/h3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBYDKNMUGVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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